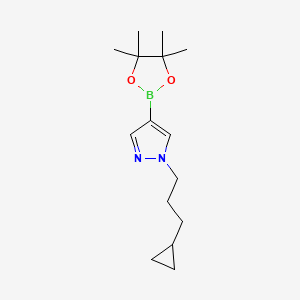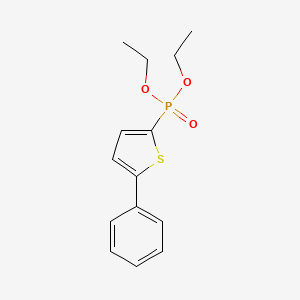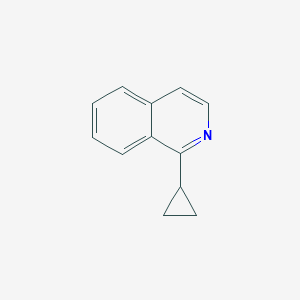![molecular formula C8H10N4O B13693843 (1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24147810 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24147810 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents, providing a comprehensive guide for researchers and industrial chemists.
Industrial Production Methods: Industrial production of MFCD24147810 requires scalable and efficient methods. These methods are optimized for large-scale production, ensuring consistency and quality. The process involves precise control of reaction parameters and the use of advanced equipment to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD24147810 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its applications and are studied to understand its reactivity and stability.
Common Reagents and Conditions: The reactions involving MFCD24147810 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from the reactions of MFCD24147810 depend on the type of reaction and the conditions used. These products are characterized using various analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
MFCD24147810 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD24147810 could be investigated for its therapeutic potential and its role in drug development. Industrial applications might include its use in the production of materials, chemicals, and other products.
Mecanismo De Acción
The mechanism of action of MFCD24147810 involves its interaction with specific molecular targets and pathways. These interactions are studied to understand how the compound exerts its effects at the molecular level. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds: MFCD24147810 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. Examples of similar compounds could be identified using chemical similarity search tools and databases.
Uniqueness: The uniqueness of MFCD24147810 lies in its specific chemical structure and properties that differentiate it from other compounds
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[2-(1-methylimidazol-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-9-8(12)7-10-4-6(5-13)11-7/h2-4,13H,5H2,1H3,(H,10,11) |
Clave InChI |
RUWLIJINNOOMHD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


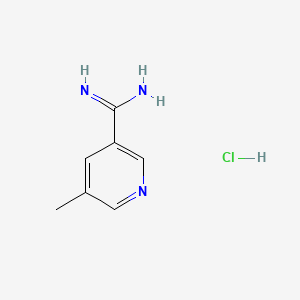
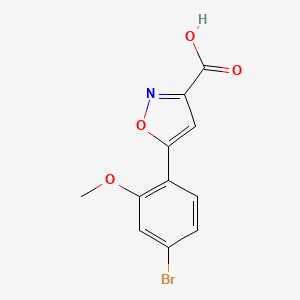
![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
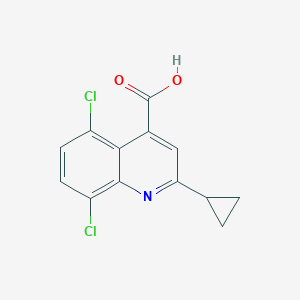
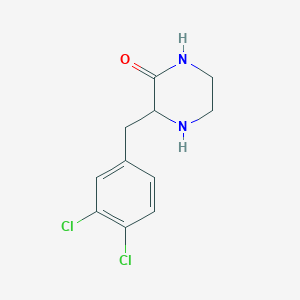
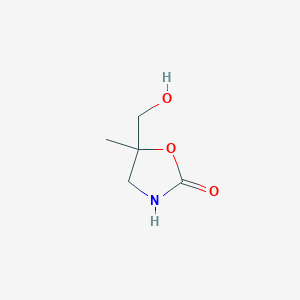
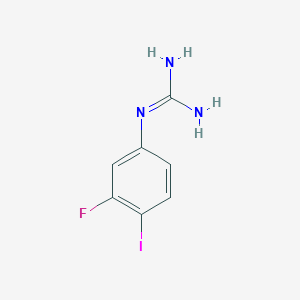
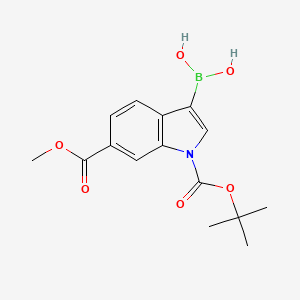
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
